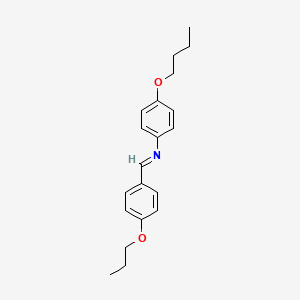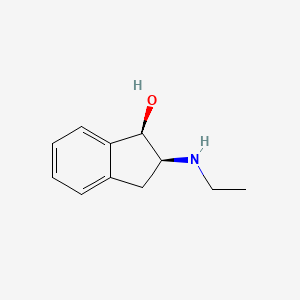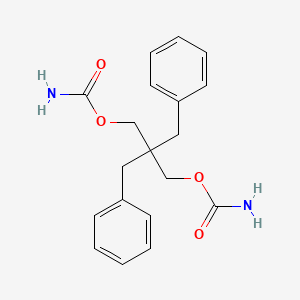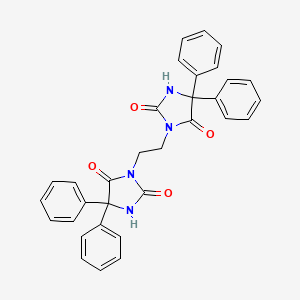
3,3'-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two imidazolidine-2,4-dione rings connected by an ethane-1,2-diyl bridge, each ring substituted with diphenyl groups. This structure imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) typically involves the reaction of diphenylimidazolidine-2,4-dione with ethane-1,2-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the completion of the reaction and the purity of the product .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated monitoring systems, and efficient purification techniques such as crystallization and distillation to obtain the compound in high purity and large quantities .
化学反応の分析
Types of Reactions
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by other nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, reduction produces alcohols or amines, and substitution results in various substituted derivatives .
科学的研究の応用
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions .
作用機序
The mechanism by which 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione): Characterized by its unique ethane-1,2-diyl bridge and diphenyl substitution.
1,3-Diphenylimidazolidine-2,4-dione: Lacks the ethane-1,2-diyl bridge, resulting in different chemical properties.
5,5’-Diphenylhydantoin: Similar structure but with different substituents, leading to distinct reactivity and applications .
Uniqueness
The uniqueness of 3,3’-Ethane-1,2-diylbis(5,5-diphenylimidazolidine-2,4-dione) lies in its specific structural features, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, specific reactivity, and potential biological activity .
特性
CAS番号 |
13272-37-2 |
|---|---|
分子式 |
C32H26N4O4 |
分子量 |
530.6 g/mol |
IUPAC名 |
3-[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C32H26N4O4/c37-27-31(23-13-5-1-6-14-23,24-15-7-2-8-16-24)33-29(39)35(27)21-22-36-28(38)32(34-30(36)40,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2,(H,33,39)(H,34,40) |
InChIキー |
WLCYPMVMKCPZML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


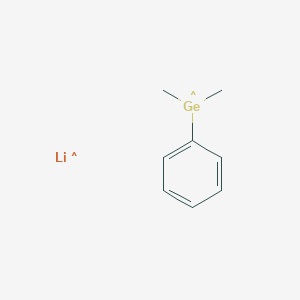
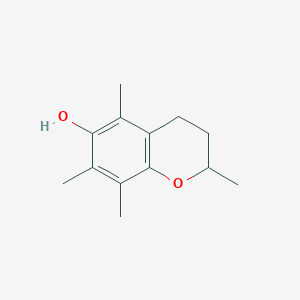

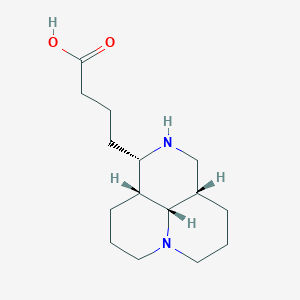

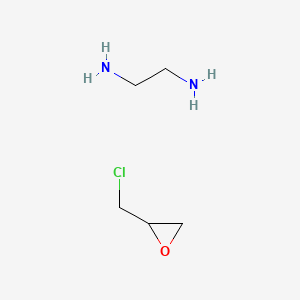
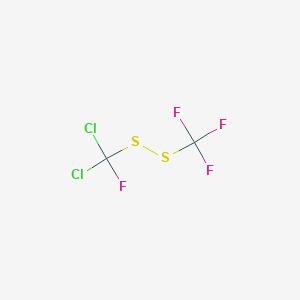

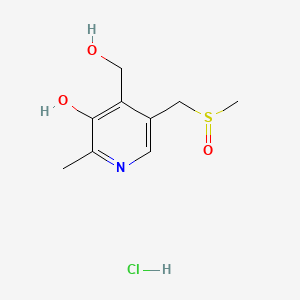
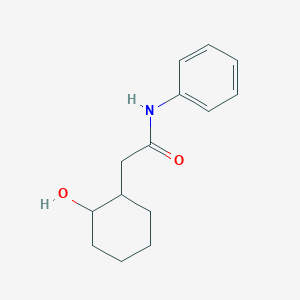
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
